Homosalate

Descripción general

Descripción

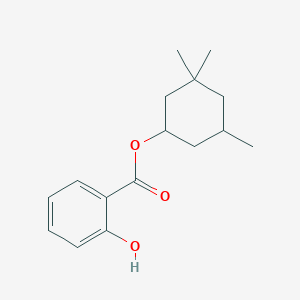

El homosalato es un compuesto orgánico ampliamente utilizado en protectores solares y otros productos para el cuidado personal como filtro químico ultravioleta (UV). Es un éster formado a partir del ácido salicílico y el 3,3,5-trimetilciclohexanol, un derivado del ciclohexanol . El homosalato absorbe específicamente los rayos UVB de onda corta, que están asociados con el daño del ADN y un mayor riesgo de cáncer de piel .

Métodos De Preparación

El homosalato se sintetiza mediante la esterificación de Fischer-Speier del ácido salicílico y el 3,3,5-trimetilciclohexanol . El método de producción industrial implica la hidrogenación de la isoforona para producir 3,3,5-trimetilciclohexanol, seguido de una reacción de transesterificación con salicilato de metilo . Este método es eficiente, respetuoso con el medio ambiente y produce homosalato de alta calidad con un mínimo de impurezas .

Análisis De Reacciones Químicas

El homosalato experimenta varias reacciones químicas, que incluyen:

Reducción: Aunque menos común, las reacciones de reducción pueden modificar el grupo éster en el homosalato.

Sustitución: El homosalato puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.

Reacciones fotoquímicas: El homosalato absorbe la radiación UV y experimenta reacciones fotoquímicas, convirtiendo la radiación UV en radiación infrarroja menos dañina.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Homosalate (CAS No. 118-56-9) is an ester of salicylic acid and menthol, primarily utilized for its UV-B filtering capabilities. It functions by absorbing UV radiation and converting it into heat, which is then released from the skin. The compound can be found in various formulations, including lotions, gels, and creams, often used in concentrations up to 10% in the EU and 15% in the USA .

Toxicity Studies

This compound has undergone extensive safety evaluations to assess its toxicity profile. Key findings include:

- Acute Toxicity : Studies indicate that this compound has a high oral LD50 (>5000 mg/kg) in rats, suggesting low acute toxicity .

- Dermal Absorption : Research shows that this compound can permeate the skin effectively; formulations such as gels demonstrated higher absorption rates compared to ointments or lotions .

- Genotoxicity : this compound did not induce gene mutations or chromosomal aberrations in various studies, indicating no significant genotoxic potential .

Endocrine Disruption Potential

Recent studies have raised concerns regarding the endocrine-disrupting potential of this compound. In vitro studies have shown estrogenic and anti-androgenic effects in animal models . However, the current evidence does not conclusively categorize this compound as an endocrine disruptor for human health risk assessments .

Applications in Sunscreens and Personal Care Products

This compound is primarily utilized in sunscreen formulations due to its effectiveness as a UV filter. Its applications include:

- Broad-Spectrum Protection : It is often combined with other UV filters to provide broad-spectrum protection against both UVA and UVB rays.

- Stabilization of Formulations : this compound helps stabilize sunscreen formulations, preventing degradation when exposed to sunlight .

- Consumer Products : Beyond sunscreens, this compound is found in various cosmetics aimed at providing skin protection from UV radiation.

Case Study 1: Dermal Absorption Evaluation

A study conducted on the percutaneous absorption of this compound demonstrated that gel formulations allowed for greater absorption compared to other forms. The study measured plasma concentrations post-application and found significant systemic bioavailability .

| Formulation Type | % Absorption | Tmax (h) | Terminal Half-Life (h) |

|---|---|---|---|

| Gel | 14.7 ± 3.6% | 11.2 ± 1.8 | 23.6 - 26.1 |

| Lotion | 2.1 ± 1.4% | - | - |

| Oily Solution | 1.5 ± 0.7% | - | - |

Case Study 2: Endocrine Activity Assessment

An investigation into the endocrine activity of this compound revealed cytotoxic effects on thyroid cells at high concentrations while demonstrating no significant changes in cell proliferation or oxidative stress levels .

Mecanismo De Acción

El homosalato ejerce sus efectos absorbiendo la radiación UVB (290–320 nm) y convirtiéndola en radiación infrarroja (calor) menos dañina . Este proceso implica la transferencia de protones intramolecular en estado excitado (ESIPT), donde el tautómero enol del homosalato experimenta fotoexcitación y se convierte en el tautómero ceto, disipando el exceso de energía no radiativamente . El homosalato también actúa como antagonista de los receptores de andrógenos y estrógenos in vitro .

Comparación Con Compuestos Similares

El homosalato se compara con otros filtros UV como:

Octinoxato: Otro filtro UVB, pero con una estructura química y un espectro de absorción diferentes.

Oxibenzona: Absorbe la radiación UVA y UVB, pero ha generado preocupación por sus posibles efectos disruptivos endocrinos.

El homosalato es único debido a su absorción específica de la radiación UVB y su perfil de seguridad favorable en comparación con otros filtros UV .

Actividad Biológica

Homosalate (HMS), a widely used organic UV filter, is primarily employed in sunscreens and cosmetic products due to its ability to absorb ultraviolet (UV) radiation. Despite its popularity, concerns regarding its biological activity, particularly its potential genotoxicity and endocrine-disrupting effects, have prompted extensive research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound is a lipophilic compound, characterized by its ability to penetrate skin layers effectively. Its chemical structure includes an alkyl-substituted cyclohexane ring, which enhances its lipophilicity and potentially influences its toxicity profile. Upon topical application, this compound can be absorbed into systemic circulation, raising concerns about its long-term effects on human health .

Genotoxicity Studies

Recent studies have investigated the genotoxic effects of this compound. One significant study assessed the cytotoxicity and genotoxicity of HMS in human lymphocytes. The results indicated that at higher concentrations (200 µg/mL), this compound significantly increased DNA migration, suggesting genotoxic potential. Notably, the increase in DNA damage was both concentration- and time-dependent .

Table 1: Cell Viability and Total Comet Scores in Lymphocytes Exposed to this compound

| Concentration (µg/mL) | Time (min) | Cell Viability (%) | Total Comet Score (TCS) |

|---|---|---|---|

| 10 | 30 | 86.01 ± 7.3 | 50.20 ± 5.2 |

| 50 | 30 | 73.51 ± 1.20 | 51.8 ± 3.8 |

| 100 | 30 | 63.30 ± 3.12 | 52.1 ± 4.3 |

| 200 | 30 | 60.11 ± 5.28 | 54.6 ± 2.5 |

| 10 | 120 | Not reported | Not reported |

The study concluded that while lower concentrations did not show significant cytotoxicity, higher concentrations posed a risk for DNA damage .

Endocrine Disruption Potential

The potential endocrine-disrupting effects of this compound have also been a focal point of research. According to the Scientific Committee on Consumer Safety (SCCS), there are indications that this compound may exhibit endocrine activity; however, the evidence is insufficient to classify it definitively as an endocrine disruptor .

A comprehensive safety evaluation indicated that while this compound did not induce gene mutations or chromosomal aberrations in standard tests, concerns remain regarding its long-term exposure effects and potential impact on hormonal systems .

Toxicokinetics

Research on the toxicokinetics of this compound has revealed significant findings regarding its absorption and metabolism in humans following dermal application:

- Absorption Rates : Studies showed that after applying sunscreen containing this compound, approximately 1-2% of the applied dose penetrated the skin into systemic circulation .

- Elimination Half-life : The terminal elimination half-life of this compound was approximately 24 hours , indicating a slower elimination compared to oral routes of exposure .

Table 2: Summary of Toxicokinetics Data for this compound

| Parameter | Value |

|---|---|

| Absorption Rate | ~1-2% of applied dose |

| Terminal Elimination Half-life | ~24 hours |

Case Studies

A notable case study evaluated the systemic absorption of this compound through human biomonitoring after sunscreen application in volunteers. The study found that while dermal exposure resulted in lower bioavailability compared to oral routes, the metabolites formed were similar, supporting the relevance of oral data for assessing dermal exposure risks .

Propiedades

IUPAC Name |

(3,3,5-trimethylcyclohexyl) 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-11-8-12(10-16(2,3)9-11)19-15(18)13-6-4-5-7-14(13)17/h4-7,11-12,17H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSJONWNBBTCMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026241 | |

| Record name | 3,3,5-Trimethylcyclohexyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3,5-trimethylcyclohexylsalicylate appears as viscous or light yellow to slightly tan liquid or oil. (NTP, 1992) | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

322 to 329 °F at 760 mmHg (NTP, 1992) | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml at 79 °F) (NTP, 1992) | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.045 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Mechanism of Action |

Homosalate has the ability to convert incident ultraviolet radiation into less damaging infrared radiation (heat). | |

| Record name | Homosalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11064 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

118-56-9 | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Homosalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homosalate [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homosalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11064 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Homosalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homosalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, 3,3,5-trimethylcyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3,5-Trimethylcyclohexyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Homosalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOSALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V06SV4M95S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.